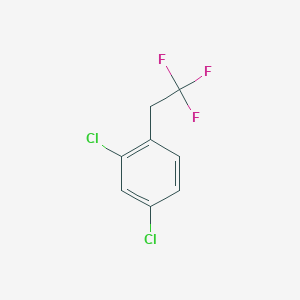

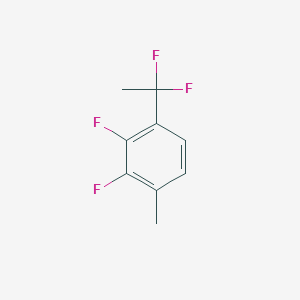

2,4-Dichloro-1-(2,2,2-trifluoroethyl)-benzene

Übersicht

Beschreibung

2,4-Dichloro-1-(2,2,2-trifluoroethyl)-benzene, commonly referred to as 2,4-Dichloro-1-trifluoroethylbenzene, is an organic compound that has a variety of applications in both scientific research and industry. It is a colorless, non-flammable liquid with a low boiling point and a low vapor pressure. 2,4-Dichloro-1-trifluoroethylbenzene is used as a solvent in a range of applications, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent in organic synthesis and as a fuel additive.

Wissenschaftliche Forschungsanwendungen

Chromatographic Analysis

A chromatographic method using electron-capture detection was developed to determine residues of certain herbicides in water, involving the conversion of phenoxy acids to their 2,2,2-trichloroethyl or 2,2,2-trifluoroethyl esters, demonstrating the use of 2,4-Dichloro-1-(2,2,2-trifluoroethyl)-benzene in analytical chemistry (Mierzwa & Witek, 1977).

Agricultural Chemistry

2,4-Dichloro-1-(2,2,2-trifluoroethyl)-benzene plays a role in the synthesis of agricultural chemicals. An example is the synthesis of an agricultural fungicide, where it served as a key intermediate (Madegard, Mestre, Raimond & Nöel, 1995).

Advanced Oxidation Processes

In studies of advanced oxidation processes for wastewater treatment, the degradation of 2,4-dichlorophenoxyacetic acid using hydrogen peroxide and UV light produced intermediates including 2,4-dichloro-1-(chloromethoxy)-benzene, highlighting its relevance in environmental chemistry (Sun & Pignatello, 1993).

Organic Synthesis

This chemical is used in organic synthesis, such as in the preparation of arylthioynamines, where (2,2,2-Trifluoroethylthio)benzenes react with lithium dialkylamides to yield arylthioynamines (Nakai, Tanaka, Setoi & Ishikawa, 1977).

Synthesis of Triazoles

It is also involved in the regioselective synthesis of 1-(2,6-Dichloro-4-Trifluoromethyl-phenyl)-4-Alkyl-1H-[1,2,3]-Triazoles, demonstrating its utility in the creation of complex organic compounds (Hu, Zhang, Ding, Lei & Zhang, 2008).

Baeyer-Villiger Reactions

In Baeyer-Villiger reactions, 2,4-Dichloro-1-(2,2,2-trifluoroethyl)-benzene is utilized in the context of selenium-catalyzed oxidations with aqueous hydrogen peroxide (ten Brink, Vis, Arends & Sheldon, 2001).

Diels–Alder Cycloaddition Reactions

It's used in Diels–Alder cycloaddition reactions, showcasing its importance in synthetic organic chemistry (Sridhar, Krishna & Rao, 2000).

Photocatalytic Oxidation

The compound plays a role in photocatalytic oxidation studies, such as the oxidation of 2,4-dichlorophenol by CdS in aqueous solutions (Tang & Huang, 1995).

Electrophilic Aromatic Chlorination

It's involved in electrophilic aromatic chlorination, where 2,2,2-trifluoroethanol is used as a solvent for haloperoxidase type activity and the oxychlorination of arenes (Ben-Daniel, de Visser, Shaik & Neumann, 2003).

Eigenschaften

IUPAC Name |

2,4-dichloro-1-(2,2,2-trifluoroethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2F3/c9-6-2-1-5(7(10)3-6)4-8(11,12)13/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLJMLXBCCKEDIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichloro-1-(2,2,2-trifluoroethyl)-benzene | |

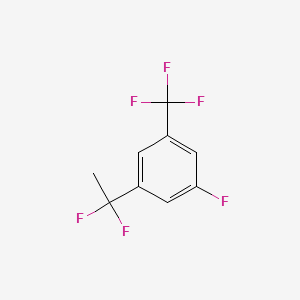

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

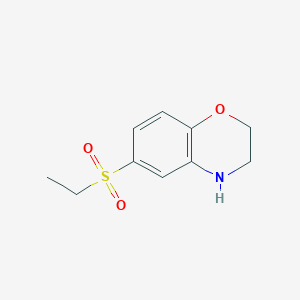

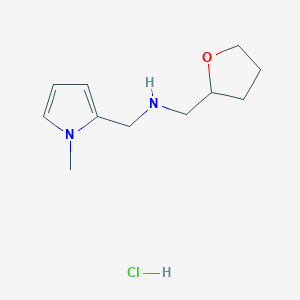

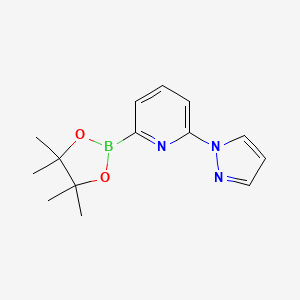

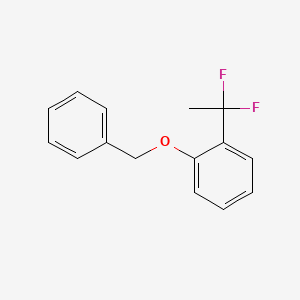

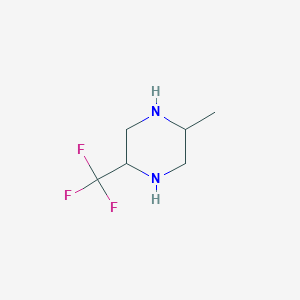

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-Dichloro-6,7-dihydrothieno[3,2-D]pyrimidine](/img/structure/B1390551.png)